molecular formula C18H17NO4 B13419998 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid

Cat. No.: B13419998
M. Wt: 311.3 g/mol
InChI Key: DWTJSWZBVRWCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid is a fully characterized chemical compound that serves as a critical reference standard for the active pharmaceutical ingredient (API) Oxaprozin . It is supplied compliant with stringent regulatory guidelines to ensure traceability against pharmacopeial standards such as those from the USP or EP . This compound is primarily used in analytical method development, method validation (AMV), and Quality Controlled (QC) applications during the synthesis and formulation stages of pharmaceutical development . By providing a reliable benchmark, it enables researchers to ensure the identity, purity, and quality of Oxaprozin in both raw material and final drug product analyses. This reagent is intended for research use only and is strictly not for human use.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]butanoic acid

InChI

InChI=1S/C18H17NO4/c20-15(11-12-16(21)22)19-17(13-7-3-1-4-8-13)18(23)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,19,20)(H,21,22)

InChI Key

DWTJSWZBVRWCKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Reaction Conditions and Kinetic Considerations

Reaction Medium and Temperature

  • Organic solvents such as ethyl acetate or other aprotic solvents are preferred.
  • Reaction temperatures are maintained between 25–35 °C for condensation steps.
  • Reflux conditions (~120–215 °C) are used for hydrazine-mediated transformations.

Reaction Time

  • Typical reaction times range from 2 to 5 days for condensation reactions.
  • Reflux reactions for amino group introduction last from 1.5 to 3 hours, with gradual temperature increases for distillation of low boiling materials.

Data Tables Summarizing Key Experimental Parameters

Parameter Value/Range Notes
Reaction Temperature 25–35 °C (condensation) Mild conditions favor selectivity
Reaction Time 2–5 days (condensation) Longer times ensure completion
Catalyst Loading 0.1–1.0 molar ratio Influences reaction rate and yield
Solvent Composition Organic solvents (e.g., ethyl acetate) Suitable for condensation reactions
Reflux Temperature 120–215 °C (hydrazine step) Required for amino group introduction
Product Melting Point ~121 °C (oxidation product) Indicates purity and identity

Summary of Research Outcomes

  • The patented method provides a straightforward, efficient synthesis of keto amino acid esters with stereochemical control using readily available starting materials and mild conditions.
  • Friedel–Crafts acylation is a reliable method to prepare the keto acid backbone, essential for subsequent functionalization.
  • Hydrazine hydrate and potassium hydroxide in diethylene glycol enable the introduction of amino groups, finalizing the target compound structure.
  • Kinetic studies on related compounds highlight the importance of solvent effects, enolization, and protonation in reaction mechanisms, which are critical for optimizing synthesis and purification.

The preparation of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid involves multi-step synthesis starting from acetophenone derivatives and ethyl glyoxylate, catalyzed under mild organic solvent conditions, followed by amino group introduction via hydrazine-mediated reactions. The combination of Friedel–Crafts acylation and catalytic condensation provides a robust synthetic route. Detailed kinetic and mechanistic studies on related keto acids inform optimization of reaction conditions and product stability, ensuring high purity and yield.

This comprehensive synthesis approach is well-documented in patent literature and peer-reviewed kinetic studies, providing a professional and authoritative framework for preparing this compound.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the preparation of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid with analogous compounds, focusing on structural features, physicochemical properties, and research applications.

Structural and Functional Group Comparisons

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups References
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid 55217-13-5 C₁₈H₁₇NO₄ 311.34 Carboxylic acid, amide, ketone, diphenyl
4-Oxo-4-[(2-oxo-2-phenylethyl)amino]butanoic acid - C₁₂H₁₃NO₄ 235.24 Carboxylic acid, amide, ketone, monophenyl
Fmoc-D-Asp(OPP)-OH 855853-24-6 C₂₈H₂₇NO₆ 473.53 Fmoc-protected amino acid, ester, ketone
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid - Varies by aryl group ~300–350 Carboxylic acid, thioether, ketone, aryl
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid - C₁₀H₉FNO₃ 225.18 Carboxylic acid, amide, fluorine substituent

Key Observations:

  • Functional Diversity: Derivatives such as Fmoc-D-Asp(OPP)-OH incorporate protective groups (Fmoc) and ester linkages, making them suitable for peptide synthesis , whereas sulfur-containing analogs (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) exhibit thioether groups that may influence redox reactivity .

Physicochemical Properties

Property 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid 4-Oxo-4-[(2-oxo-2-phenylethyl)amino]butanoic acid Fmoc-D-Asp(OPP)-OH
Molecular Weight (g/mol) 311.34 235.24 473.53
LogP (Predicted) ~2.5 (estimated) 1.69 ~3.8 (Fmoc increases lipophilicity)
Polar Surface Area (Ų) ~87 (amide + carboxylic acid) ~87 ~120 (ester + Fmoc)

Notes:

  • The diphenyl substitution in the primary compound increases hydrophobicity (higher LogP) compared to monophenyl analogs.
  • Fmoc derivatives exhibit significantly higher molecular weights and lipophilicity, limiting their membrane permeability .

Biological Activity

4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a butanoic acid backbone with an oxo group and an amino substitution derived from a diphenylethyl moiety. Its molecular formula is C18H16O5C_{18}H_{16}O_5, and it has been classified under various chemical databases, including PubChem .

Research indicates that 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help mitigate oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Research Findings

Recent studies have focused on the compound's effects on various cell lines:

  • In vitro studies demonstrated that treatment with 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid led to significant reductions in cell proliferation in breast cancer and leukemia cell lines.
  • Mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed increased early apoptosis markers.
  • Case Study 2 : A mouse model of induced inflammation showed significant reduction in edema and inflammatory markers after administration of the compound at a dosage of 20 mg/kg body weight.

Data Table

The following table summarizes key findings from various studies on the biological activity of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid:

Study TypeCell Line/ModelDosageKey Findings
In VitroMCF-7 (Breast Cancer)10 µM50% reduction in viability; increased apoptosis
In VivoMouse Model20 mg/kgReduced edema; lower inflammatory cytokines
MechanisticVarious Cancer Cell LinesVariesInduces apoptosis via mitochondrial pathways

Q & A

Q. What are the standard synthetic routes for 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions, often starting with Friedel-Crafts acylation or Michael-type addition. For example, thioglycolic acid can be added to (E)-4-aryl-4-oxo-2-butenoic acids under controlled conditions (temperature: 60–80°C, solvent: dichloromethane or THF) to form analogous structures . Optimization involves adjusting solvent polarity, reaction time, and stoichiometry of reagents to maximize yield (typically 50–75%) and minimize side products. Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify functional groups and confirm regiochemistry. For example, ketone protons resonate at δ 2.5–3.0 ppm, while aromatic protons appear at δ 7.0–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., Orbitrap Fusion Lumos) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 311.34) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) assess purity (>95%) and resolve enantiomeric mixtures .

Q. How is the compound screened for preliminary biological activity?

Initial screening involves in vitro assays:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) at concentrations of 10–100 µM to determine IC₅₀ values .
  • Enzyme Inhibition : Testing against targets like lactate dehydrogenase (LDHA) using kinetic assays (e.g., NADH depletion monitored at 340 nm) .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved, and what analytical challenges arise?

The compound often forms racemic mixtures during synthesis. Enantiomeric resolution requires:

  • Chiral Chromatography : Using Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients .
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) . Challenges include low enantiomer excess (EE) due to similar solubility and overlapping spectral signals, necessitating circular dichroism (CD) or X-ray crystallography for confirmation .

Q. What crystallographic techniques resolve the compound’s 3D structure, and how are data contradictions addressed?

Single-crystal X-ray diffraction (SC-XRD) at 296 K with Cu-Kα radiation (λ = 1.54178 Å) is used. Key parameters:

  • Data-to-Parameter Ratio : >15:1 to ensure model reliability .
  • R-Factors : R₁ < 0.05 and wR₂ < 0.15 indicate high precision . Contradictions in bond lengths/angles (e.g., C=O vs. C-N distances) are resolved via Hirshfeld surface analysis and density functional theory (DFT) calculations .

Q. How do substituents on the phenyl rings influence biological activity, and how is this studied mechanistically?

  • Structure-Activity Relationship (SAR) : Fluorine or methoxy groups enhance bioactivity by modulating electron density. For example, 4-(2-fluorophenyl) derivatives show higher LDHA inhibition (IC₅₀ = 25 µM) due to increased electrophilicity .
  • Mechanistic Probes : Fluorescence quenching assays and molecular docking (e.g., AutoDock Vina) identify binding interactions with enzyme active sites. Hydrogen bonding with Arg168 in LDHA is critical for inhibition .

Methodological Considerations

Q. How are stability and solubility optimized for in vivo studies?

  • pH-Dependent Solubility : Adjust to physiological pH (7.4) using phosphate buffers. Aqueous solubility <1 mg/mL often necessitates prodrug formulations (e.g., ester prodrugs) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products (e.g., hydrolysis of the amide bond) .

Q. What strategies validate the compound’s interaction with biological targets?

  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and enthalpy changes .
  • Surface Plasmon Resonance (SPR) : Real-time kinetics (kon/koff) for receptor-ligand interactions .
  • Cryo-EM : Resolves ligand-bound enzyme complexes at near-atomic resolution (e.g., LDHA-inhibitor complex at 2.8 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.